molecular formula C16H27NO4 B6646882 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid

Cat. No.: B6646882
M. Wt: 297.39 g/mol
InChI Key: KCYRYJDUWWYSTI-UHFFFAOYSA-N
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Description

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclooctane ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclooctane ring and the oxane ring separately. These rings are then linked through a series of reactions that introduce the carbonylamino and carboxylic acid groups. Common reagents used in these reactions include organometallic compounds, acids, and bases .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid is unique due to its combination of a cyclooctane ring and an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c18-14(13-6-4-2-1-3-5-7-13)17-12-16(15(19)20)8-10-21-11-9-16/h13H,1-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYRYJDUWWYSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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